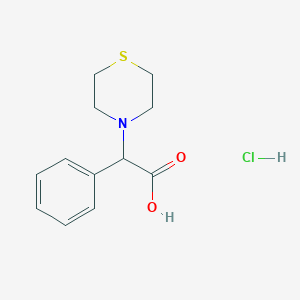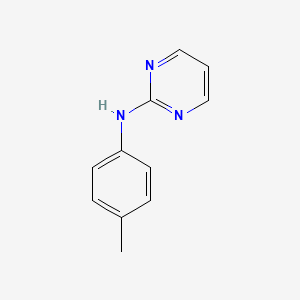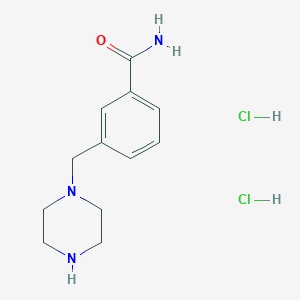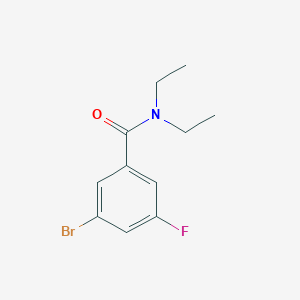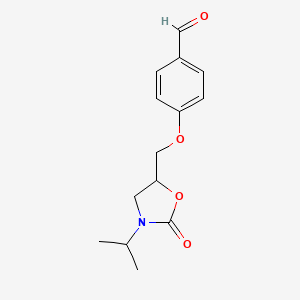
4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde
Vue d'ensemble
Description
“4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” is a compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 . It is also known as Bisoprolol EP Impurity T .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of Bisoprolol, a beta-blocker used for the treatment of high blood pressure . The compound is a key intermediate in some reported routes of synthesis of Bisoprolol .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₄H₁₇NO₄ . More detailed structural information can be obtained through techniques like NMR and HPLC .Chemical Reactions Analysis
The compound is involved in the synthesis of Bisoprolol and its related compounds . The specific reactions and pathways would require more detailed study.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not directly mentioned in the available resources . Further analysis would be required to determine these properties.Applications De Recherche Scientifique
Potential as Catechol O-methyltransferase Inhibitor
Compounds similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, have been studied for their inhibitory activity against rat liver catechol O-methyltransferase. These compounds, particularly the benzaldehydes, have shown significant inhibitory potential, suggesting a possible application in modulating this enzyme's activity in various biological contexts (Borchardt, Huber, & Houston, 1982).
Synthesis and Derivative Formation
Research indicates an efficient synthesis pathway for derivatives of compounds structurally similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde. This involves the condensation of chloromethylthiazole with hydroxy benzaldehyde to obtain a key intermediate, which can then undergo various reactions to form new heterocyclic compounds with potential pharmacological applications (Bhosle et al., 2012).
Antioxidant Activity Studies
Studies on derivatives of 4-methoxybenzaldehyde have revealed potential in vitro antioxidant activities. These compounds, synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, have shown encouraging results in reducing power, free radical scavenging, and metal chelating activity, indicating their potential use in antioxidant applications (Yüksek et al., 2015).
Luminescent Sensor Applications
Research on two-dimensional lanthanide–metal organic frameworks (MOFs) incorporating structures related to 4-methoxybenzaldehyde has been conducted. These compounds have demonstrated excellent applications as luminescent sensors for the sensitive and selective detection of substances like benzaldehyde and various ions, showcasing their potential in the field of chemical sensing and environmental monitoring (Sun, Yang, Ma, & Li, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFYOSKJDWANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173647 | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde | |
CAS RN |
1173203-26-3 | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



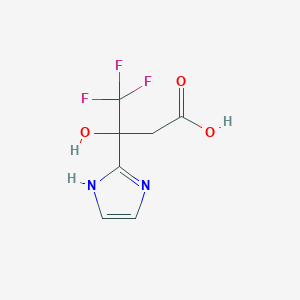
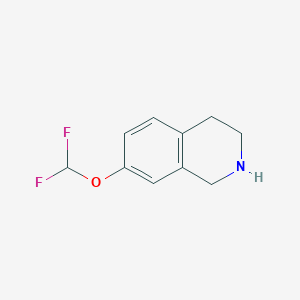
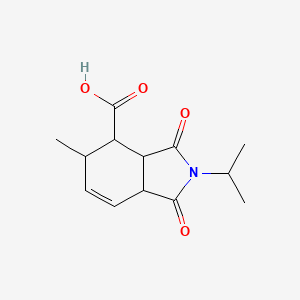
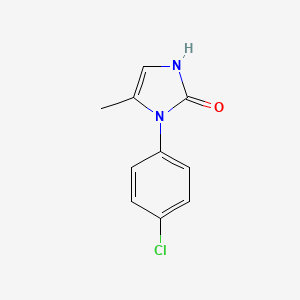
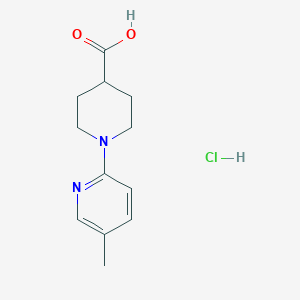
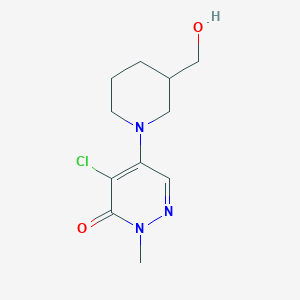
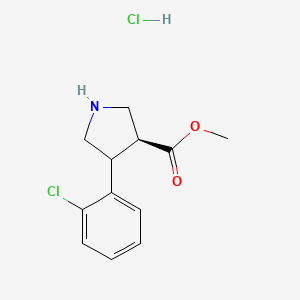
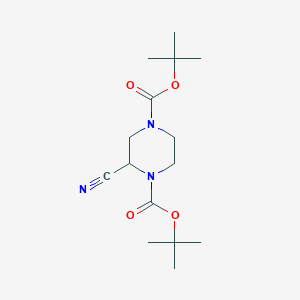
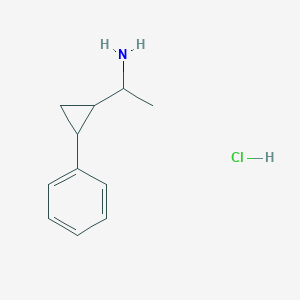
acetic Acid](/img/structure/B1419602.png)
